molecular formula C23H17ClN2O2 B2765838 3-{3-[(4-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 1234692-22-8

3-{3-[(4-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2765838
CAS No.: 1234692-22-8
M. Wt: 388.85
InChI Key: LXNKCJZCCOUOAV-UHFFFAOYSA-N
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Description

3-{3-[(4-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C17H13ClN2O2. It is known for its unique structure, which includes a pyrazole ring substituted with phenyl and chlorophenyl groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Scientific Research Applications

3-{3-[(4-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:

Mechanism of Action

The compounds were evaluated for their probable interactions with the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme . The binding affinities of the compounds were ranging from -10.0 to -11.0 kcal/mol with topoisomerase IV enzyme and with COVID-19 main protease binding affinities are ranging from -8.2 to -9.3 kcal/mol .

Future Directions

The docking studies reveal that the compounds could be the best inhibitors for the novel SARS Cov-2 virus and have more future in the discovery of potent drug candidates . This suggests that this compound and its derivatives could be further explored for their potential as antiviral agents.

Preparation Methods

The synthesis of 3-{3-[(4-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. The reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing high yields and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

3-{3-[(4-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

3-{3-[(4-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde can be compared with other pyrazole derivatives such as:

Properties

IUPAC Name

3-[3-[(4-chlorophenyl)methoxy]phenyl]-1-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O2/c24-20-11-9-17(10-12-20)16-28-22-8-4-5-18(13-22)23-19(15-27)14-26(25-23)21-6-2-1-3-7-21/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNKCJZCCOUOAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)OCC4=CC=C(C=C4)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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